1-(2-Bromophenyl)cyclopropan-1-amine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

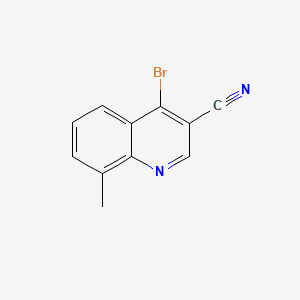

1-(2-Bromophenyl)cyclopropan-1-amine hydrochloride, also known as BCPPA, is a cyclic amine derivative with a wide range of applications in the scientific research field. BCPPA is a versatile compound that can be used in a variety of experiments and research studies. It can be used as a starting material for synthesizing other compounds, as a reagent for chemical reactions, or as a tool for studying the structure and function of biological systems. BCPPA is an important compound for the advancement of scientific research, and its various applications have been studied in detail.

科学的研究の応用

Cyclopropyl Amine Synthesis The synthesis of cyclopropyl amines can be efficiently achieved through the reaction of enamines with Et3Al and CH2I2, yielding high-purity cyclopropyl amines. This method presents advantages over traditional cyclopropanation reagents, offering a promising approach for the preparation of such compounds (Kadikova et al., 2015).

Amine Radical Cation Reactions Tris(p-bromophenyl)amine radical cations have been utilized to promote oxidative ring-opening reactions of cyclopropyl silyl ethers, leading to ring-expanded ketones. The in situ generated amine radical cations have shown to enhance yields, showcasing a potential pathway for transformations involving cyclopropyl silyl ethers (Hasegawa et al., 2009).

Benzimidazole Derivatives Synthesis 1-(2-Bromophenyl)cyclopropan-1-amine hydrochloride has implications in the synthesis of benzimidazole derivatives. For instance, o-Bromophenyl isocyanide reacts with primary amines under CuI catalysis to form 1-substituted benzimidazoles, indicating a potential application in the synthesis of such heterocyclic compounds (Lygin & Meijere, 2009).

Carbonic Anhydrase Inhibition Compounds incorporating bromophenol and cyclopropane moieties, similar in structure to 1-(2-Bromophenyl)cyclopropan-1-amine hydrochloride, have been studied for their inhibitory effects on carbonic anhydrase isoenzymes. The bromophenol derivatives demonstrated excellent inhibitory effects, highlighting potential therapeutic applications (Boztaş et al., 2015).

Synthesis of Cyclopropanone Dithioacetals The reaction of cyclopropyl phenyl sulfoxides with magnesium amide has led to the formation of cyclopropanone dithioacetals, indicating a method for synthesizing these compounds which could have implications in various chemical synthesis processes (Kobayashi et al., 2002).

特性

IUPAC Name |

1-(2-bromophenyl)cyclopropan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrN.ClH/c10-8-4-2-1-3-7(8)9(11)5-6-9;/h1-4H,5-6,11H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQFJXDYDGAAUPO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC=CC=C2Br)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.55 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Bromophenyl)cyclopropan-1-amine hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Octahydrocyclopenta[c]pyrrole-1-carboxylic acid hydrochloride](/img/structure/B578141.png)

![N-propyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide](/img/structure/B578142.png)

![1H-Pyrrolo[3,2-c]pyridine-3-carbonitrile](/img/structure/B578144.png)

![[4-(1H-Pyrazol-5-YL)phenyl]boronic acid](/img/structure/B578149.png)